N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine
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Overview
Description
N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine is a compound that features a benzimidazole ring fused with an ethylidene group and glycine Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzimidazolone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for potential use in anticancer and anti-inflammatory therapies.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine involves its interaction with various molecular targets. The benzimidazole ring can mimic the structure of nucleotides, allowing it to interact with DNA and RNA. This interaction can inhibit the replication of viruses and bacteria. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole
- 2H-Indazole
- 1H-Benzotriazole
Comparison
N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine is unique due to its specific structure, which combines the benzimidazole ring with an ethylidene group and glycine. This unique structure imparts distinct chemical and biological properties compared to other benzimidazole derivatives. For example, the presence of the glycine moiety can enhance its solubility and bioavailability .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and diverse chemical reactivity make it a valuable compound for research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Properties
CAS No. |
908251-97-8 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)ethylideneamino]acetic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7(12-6-10(15)16)11-13-8-4-2-3-5-9(8)14-11/h2-5H,6H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
XWYHMWSNOUGFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC(=O)O)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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